![molecular formula C24H19ClN2O2 B2649953 [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone CAS No. 955963-33-4](/img/structure/B2649953.png)
[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the CAS number 955963-33-4. It is also known as 1-(4-chlorophenyl)-4-{2-[(3-methylphenyl)methoxy]benzoyl}-1H-pyrazole .
Molecular Structure Analysis
The molecular formula of this compound is C24H19ClN2O2 . The structure includes a pyrazole ring attached to a chlorophenyl group and a phenylmethanone group .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of pyrazoline derivatives, including compounds structurally related to 1-(4-chlorophenyl)-1H-pyrazol-4-yl {2-[(3-methylbenzyl)oxy]phenyl}methanone. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent antibacterial effects. The study highlights the efficient, environmentally friendly synthesis method and the potential biological applications of these compounds Ravula et al., 2016.
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized and conducted molecular docking studies on novel biologically potent heterocyclic compounds, including 1-(4-chlorophenyl)-1H-pyrazol-4-yl {2-[(3-methylbenzyl)oxy]phenyl}methanone derivatives. These compounds were tested for their anticancer activity against a 60 cancer cell line panel and showed notable potency. Additionally, the compounds demonstrated significant in vitro antibacterial and antifungal activities, suggesting their utility as antimicrobial and anticancer agents Katariya et al., 2021.
Molecular Structure and Spectroscopic Analysis
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure and spectroscopic properties of pyrazoline derivatives similar to 1-(4-chlorophenyl)-1H-pyrazol-4-yl {2-[(3-methylbenzyl)oxy]phenyl}methanone. The research included Density Functional Theory (DFT) analysis, molecular electrostatic potential mapping, and molecular docking simulations. The findings provide insights into the electronic properties and potential biological interactions of these compounds, highlighting their antimicrobial activity and structural characteristics Sivakumar et al., 2021.
Insecticidal Activity
Research by Hasan et al. (1996) investigated the insecticidal activity of carbamoylated and acylated pyrazoline compounds, including those related to 1-(4-chlorophenyl)-1H-pyrazol-4-yl {2-[(3-methylbenzyl)oxy]phenyl}methanone. The study found that certain derivatives exhibit significant insecticidal effects against American cockroaches and house flies, suggesting the potential of these compounds in pest control applications Hasan et al., 1996.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]-[2-[(3-methylphenyl)methoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-17-5-4-6-18(13-17)16-29-23-8-3-2-7-22(23)24(28)19-14-26-27(15-19)21-11-9-20(25)10-12-21/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNBPHACYYGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

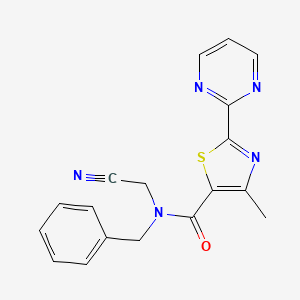
![2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2649876.png)
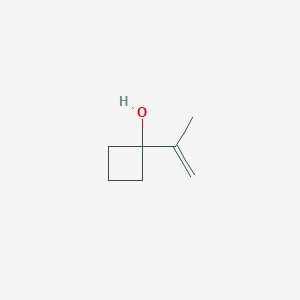
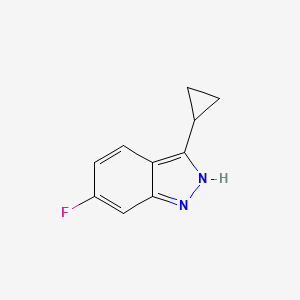
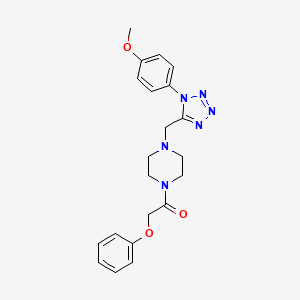

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2649884.png)
![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)
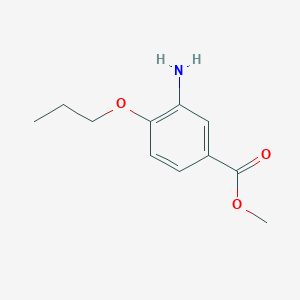
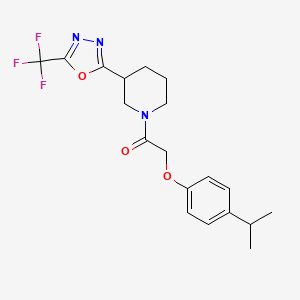
![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)
![(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2649889.png)
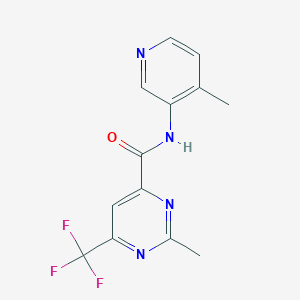
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B2649892.png)